![molecular formula C12H14BrNO3S B1444176 6-(4-Bromophenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane CAS No. 1177093-18-3](/img/structure/B1444176.png)
6-(4-Bromophenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane
Overview
Description
6-(4-Bromophenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane, or 6-BPSO, is a synthetic molecule that has been used in various scientific research applications. It is a bicyclic compound that has a spirocyclic core, and is composed of a bromine atom and a sulfonyl group. 6-BPSO has been used in a variety of research applications, ranging from drug design to biochemistry, due to its unique structure and properties. In
Scientific Research Applications
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This compound can be utilized in GC-MS for the identification and quantification of complex mixtures. The high resolving power of modern instruments, such as the Orbitrap Exploris GC, allows for the detailed analysis of chemical components, which is essential for research applications like environmental testing , food safety , and forensic analysis .
Structural Elucidation
In scientific research, particularly in organic chemistry , this compound can be used as a reference material for structural elucidation. Its unique molecular structure helps in the determination of molecular frameworks and functional groups in unknown compounds through comparative analysis .
Synthetic Chemistry
The compound serves as a building block in synthetic chemistry for creating new molecules. Its reactive sulfonyl group can undergo various chemical reactions, leading to the synthesis of novel organic compounds with potential applications in drug development and material science .
Cytotoxicity Studies
Researchers can employ this compound in cytotoxicity evaluations to study its effects on cell viability. Such studies are crucial for drug discovery and understanding the toxicological profile of new chemical entities .
Analytical Testing
Due to its distinct chemical properties, this compound can be used as a standard in analytical testing to calibrate instruments and validate methods. This is particularly important in quality control processes across various industries .
Pharmacological Research
In pharmacology, the compound can be investigated for its biological activity . It may serve as a lead compound for the development of new medications, especially in the areas of neurological disorders and inflammatory diseases .
Chemical Education
This compound can be used in educational settings to teach advanced concepts in organic chemistry and medicinal chemistry . Its structure can illustrate spiro compounds and heterocyclic chemistry , enriching the learning experience .
Material Science
Lastly, the compound’s unique structure could be explored for its potential in material science , particularly in the creation of polymers and coatings that require specific mechanical properties and chemical resistance .
properties
IUPAC Name |
6-(4-bromophenyl)sulfonyl-1-oxa-6-azaspiro[2.5]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c13-10-1-3-11(4-2-10)18(15,16)14-7-5-12(6-8-14)9-17-12/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIKJPDOJGZVRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CO2)S(=O)(=O)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701206816 | |
Record name | 6-[(4-Bromophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701206816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane | |
CAS RN |
1177093-18-3 | |
Record name | 6-[(4-Bromophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1177093-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[(4-Bromophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701206816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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